N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

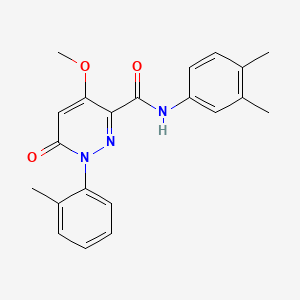

N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 369404-26-2) is a heterocyclic compound featuring a dihydropyridazine core. Its structure includes:

- A 1,6-dihydropyridazine ring with a keto group at position 6.

- A 4-methoxy substituent on the pyridazine ring.

- A carboxamide group at position 3, linked to a 3,4-dimethylphenyl moiety.

- A 2-methylphenyl group at position 1 of the pyridazine ring.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-9-10-16(11-15(13)3)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVUDLXVTMHEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3,4-dimethylphenylhydrazine with 2-methylbenzoyl chloride to form an intermediate hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Methanol and sodium methoxide for methoxy group introduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other heterocyclic derivatives, as evidenced by analogous CAS entries (Table 1). Key comparisons are based on core structure , substituents , and hypothesized physicochemical properties .

Table 1: Structural Comparison of Selected Heterocyclic Compounds

| CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 369404-26-2 | 1,6-Dihydropyridazine | 4-methoxy, 6-oxo, N-(3,4-dimethylphenyl) carboxamide, 1-(2-methylphenyl) | C₂₂H₂₃N₃O₃ | 377.44 |

| 713086-63-6 | Quinolin-2-one | 6-methoxy, 3-[(2,5-dimethylanilino)methyl] | C₁₉H₁₉N₃O₂ | 329.38 |

| 371224-07-6 | Quinoxaline | 1-ethoxy, 3-(4-fluorophenyl), 4-oxido | C₁₆H₁₂FN₃O₃ | 313.28 |

Key Observations:

Substituent Effects: Methoxy Groups: Present in both 369404-26-2 and 713086-63-6, methoxy groups may enhance solubility but reduce metabolic stability compared to the ethoxy group in 371224-07-6.

Molecular Weight and Bioavailability :

- The higher molecular weight of 369404-26-2 (377.44 g/mol) compared to the others suggests reduced solubility, which may limit oral bioavailability.

Research Findings and Hypotheses

- Synthetic Accessibility: The dihydropyridazine scaffold (369404-26-2) may require multistep synthesis due to its substituted carboxamide and aryl groups, whereas quinoline/quinoxaline derivatives (e.g., 713086-63-6, 371224-07-6) are often synthesized via condensation reactions .

- Biological Activity: While direct pharmacological data are unavailable for these specific compounds, dihydropyridazines are frequently explored as kinase inhibitors, while quinoxalines are studied for antimicrobial and anticancer properties. The fluorophenyl group in 371224-07-6 could enhance target affinity in enzyme-binding pockets .

Biological Activity

N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyridazine ring with several functional groups, including methoxy and dimethyl phenyl substituents. The general structure can be represented as follows:

Synthesis : The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form a hydrazone intermediate, which is then cyclized under acidic conditions to yield the final pyridazine structure. This multi-step process allows for the introduction of various substituents that may enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to function as an enzyme inhibitor or receptor modulator , influencing various signaling pathways associated with cellular processes such as inflammation and cancer progression.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptors : It has been shown to interact with certain receptors that modulate cellular responses to external stimuli.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting it may serve as a potential therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was attributed to the activation of apoptotic pathways.

-

Case Study on Anti-inflammatory Effects :

- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked reduction in the levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.